Calcium oxytetracycline

Catalog No.
S3716872
CAS No.
7179-50-2
M.F
C22H22CaN2O9
M. Wt
498.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium oxytetracycline

CAS Number

7179-50-2

Product Name

Calcium oxytetracycline

IUPAC Name

calcium;(5S,5aR,6S,6aR,7S,10aR)-9-carbamoyl-7-(dimethylamino)-5,6,10,10a-tetrahydroxy-5-methyl-8,11-dioxo-5a,6,6a,7-tetrahydrotetracene-1,12-diolate

Molecular Formula

C22H22CaN2O9

Molecular Weight

498.5 g/mol

InChI

InChI=1S/C22H24N2O9.Ca/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);/q;+2/p-2/t12-,13-,14+,17+,21-,22+;/m1./s1

InChI Key

VNXGBFNHSOJJDT-IFLJXUKPSA-L

SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)[O-])O)O)C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)[O-])O)O)C(=O)N)N(C)C)O)O.[Ca+2]

solubility

47 [ug/mL] (The mean of the results at pH 7.4)
For more Solubility (Complete) data for OXYTETRACYCLINE (6 total), please visit the HSDB record page.
SLIGHTLY SOL IN ALCOHOL
In water, 3.13X10+2 mg/L at 25 °C

Canonical SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4[O-])[O-])O)O)C(=O)N)N(C)C)O)O.[Ca+2]

Isomeric SMILES

C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4[O-])[O-])O)O)C(=O)N)N(C)C)O)O.[Ca+2]

The exact mass of the compound Calcium oxytetracycline is 958.2433015 g/mol and the complexity rating of the compound is 1000. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Gram-positive bacteria like Staphylococcus aureus, Streptococcus pneumoniae, and Bacillus anthracis Source: "[Tetracyclines: "]
  • Gram-negative bacteria like Escherichia coli, Salmonella enterica, and Klebsiella pneumoniae Source: "[Tetracyclines: "]
  • Rickettsiae, which are bacteria-like organisms that cause diseases like Rocky Mountain spotted fever Source: "[Tetracyclines: "]
  • Chlamydiae, another type of bacteria-like organism responsible for infections like chlamydia and psittacosis Source: "[Tetracyclines: "]

The mechanism of action of calcium oxytetracycline involves inhibiting protein synthesis in bacteria. It binds to the ribosomes, which are the cellular machinery responsible for protein production, and prevents bacteria from building essential proteins for growth and survival Source: "[Tetracyclines: "].

Potential in Veterinary Medicine

Scientific research is exploring the application of calcium oxytetracycline in veterinary medicine for treating bacterial infections in animals. Studies have shown its effectiveness in treating:

  • Respiratory infections in cattle, pigs, and poultry Source: "[Oxytetracycline in veterinary medicine"]
  • Gastrointestinal infections in calves, pigs, and dogs Source: "[Oxytetracycline in veterinary medicine"]
  • Skin and soft tissue infections in various animals Source: "[Oxytetracycline in veterinary medicine"]

Other Research Applications

Calcium oxytetracycline is being investigated for potential applications beyond its primary use as an antibiotic. Some research areas include:

  • Anti-cancer properties: Studies suggest that calcium oxytetracycline might have anti-cancer properties by inhibiting the growth of cancer cells Source: "[Tetracyclines: beyond their antimicrobial properties: "]. However, more research is needed to determine its effectiveness in cancer treatment.
  • Anti-inflammatory properties: Research suggests calcium oxytetracycline might have anti-inflammatory properties, potentially beneficial for treating inflammatory conditions Source: "[Tetracyclines: beyond their antimicrobial properties: "]. Further investigations are needed to confirm this potential application.

Calcium oxytetracycline is a complex formed from oxytetracycline, an antibiotic belonging to the tetracycline class, and calcium. Oxytetracycline itself is produced by the bacterium Streptomyces aureofaciens and is used to treat various infections caused by both Gram-positive and Gram-negative bacteria. The chemical formula for oxytetracycline is C22H24N2O9C_{22}H_{24}N_{2}O_{9} and it has a molecular weight of approximately 460.43 g/mol . The compound exhibits a broad spectrum of antibacterial activity and is utilized in both human medicine and veterinary applications.

, primarily involving its antibiotic properties. It acts by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis by preventing the binding of aminoacyl-tRNA to the ribosome's A site. This interaction is reversible, allowing for effective bacterial growth inhibition . In addition, calcium oxytetracycline can form complexes with metal ions, which can affect its solubility and bioavailability .

Key Reactions:

  • Antibiotic Activity: Inhibition of protein synthesis in bacteria.
  • Complex Formation: Interaction with calcium ions or other metal ions, affecting pharmacokinetics.

Calcium oxytetracycline exhibits significant biological activity as an antibiotic. It is effective against a wide range of pathogens, including Escherichia coli, Staphylococcus aureus, and various strains of Streptococcus . Its mechanism involves disrupting bacterial protein synthesis, leading to cell growth inhibition and eventual cell death. Additionally, studies have shown that calcium oxytetracycline may have anti-inflammatory properties, making it useful in treating conditions beyond infections .

The synthesis of calcium oxytetracycline typically involves the reaction of oxytetracycline with calcium salts, such as calcium carbonate or calcium chloride. The process can be summarized as follows:

  • Preparation of Oxytetracycline: This is done through fermentation processes using Streptomyces aureofaciens.
  • Reaction with Calcium Salts: Oxytetracycline is reacted with a calcium salt in an aqueous solution to form calcium oxytetracycline.
  • Purification: The resulting compound is purified through crystallization or filtration methods to obtain a stable product suitable for pharmaceutical use .

Calcium oxytetracycline has several applications in medicine and agriculture:

  • Medical Use: It is prescribed for treating bacterial infections such as respiratory tract infections, urinary tract infections, and skin infections.
  • Veterinary Medicine: Used to treat infections in livestock and pets.
  • Agricultural Use: Employed as a pesticide to control bacterial diseases in crops .
  • Research

Calcium oxytetracycline has been studied for its interactions with other compounds:

  • Metal Ion Interactions: It forms chelates with divalent metal ions (e.g., calcium, magnesium), which can affect its absorption and efficacy .
  • Drug Interactions: Co-administration with antacids or supplements containing calcium can reduce the absorption of oxytetracycline, leading to decreased therapeutic effectiveness .

Calcium oxytetracycline shares similarities with other tetracyclines but also exhibits unique properties. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
TetracyclineC22H24N2O8C_{22}H_{24}N_{2}O_{8}Broad-spectrum antibiotic; less soluble than calcium oxytetracycline
DoxycyclineC22H24N2O9C_{22}H_{24}N_{2}O_{9}Longer half-life; used for chronic infections
MinocyclineC23H27N3O7C_{23}H_{27}N_{3}O_{7}More lipophilic; penetrates tissues better
ChlortetracyclineC22H23ClN2O8C_{22}H_{23}ClN_{2}O_{8}Used primarily in veterinary medicine

Uniqueness of Calcium Oxytetracycline

Calcium oxytetracycline's unique feature lies in its formulation with calcium, which enhances its stability and bioavailability compared to other tetracyclines. This characteristic makes it particularly effective for certain applications, especially in veterinary medicine where it can be administered alongside dietary calcium without compromising efficacy.

Physical Description

Light yellow to tan solid; [HSDB] Pale yellow to tan crystalline powder; [Acros Organics MSDS]

Color/Form

Light-yellow crystals or needles from aqueous MeOH
Pale yellow to tan, crystalline powde

XLogP3

-1.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

498.0951211 g/mol

Monoisotopic Mass

498.0951211 g/mol

Heavy Atom Count

34

Density

1.634 at 20 °C

Melting Point

184.5 °C

UNII

SLF0D9077S

Related CAS

2058-46-0 (mono-hydrochloride)
6153-64-6 (di-hydrate)
6153-65-7 (di-hydrochloride salt, di-hydrate)
64038-91-1 (sulfate (2:1))
69766-62-7 (hydrochloride salt)
7179-50-2 (calcium (1:1) salt)

Drug Indication

Oxytetracycline is indicated for treatment of infections caused by a variety of Gram positive and Gram negative microorganisms including Mycoplasma pneumoniae, Pasteurella pestis, Escherichia coli, Haemophilus influenzae (respiratory infections), and Diplococcus pneumoniae.

Therapeutic Uses

Mesh Heading: anti-bacterial agents
Antibiotics, Tetracycline
... Possess wide range of antimicrobial activity against gram-positive and gram-negative bacteria ... some microorganisms innately insensitive to many chemotherapeutic agents, such as rickettsiae, mycoplasma, chlamydia agents of lymphogranuloma venerum, psittacosis, inclusion conjunctivitis, and trachoma and amebae. /Tetracyclines/
The tetracyclines are active against a wide range of aerobic and anaerobic gram-positive and gram-negative bacteria. They also are effective against some microorganisms that are resistant to cell-wall-active antimicrobial agents, such as Rickettsiae, Coxiella burnetii, Mycoplasma pneumoniae, Chlamydia spp, Legionella spp, Ureaplasma, some atypical mycobacteria, and Plasmodium spp. They are not active against fungi. /Tetracyclines/
For more Therapeutic Uses (Complete) data for OXYTETRACYCLINE (28 total), please visit the HSDB record page.

Mechanism of Action

Oxytetracycline inhibits cell growth by inhibiting translation. It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome. The binding is reversible in nature. Oxytetracycline is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane.
Tetracyclines inhibit bacterial protein synthesis by binding to the 30 S bacterial ribosome and preventing access of aminoacyl tRNA to the acceptor (A) site on the mRNA-ribosome complex. They enter gram-negative bacteria by passive diffusion through the hydrophilic channels formed by the porin proteins of the outer cell membrane, and active transport by an energy-dependent system that pumps all tetracyclines across cytoplasmic membrane. Although permeation of these drugs into gram-positive bacteria is less well understood, it also is energy requiring. At high concn, these cmpd impair protein synthesis in mammalian cells. However, because mammalian cells lack the active transport system found in bacteria, and the ribosomal target is less sensitive, tetracyclines are selectively active against bacteria. /Tetracyclines/
The tetracycline antibiotics ... can produce neuromuscular blockade, possibly by chelation of Ca+2. /Tetracyclines/

Absorption Distribution and Excretion

Readily absorbed following oral administration.
SERUM HALF-LIFE ... IN HORSES IS ... 15.7 HR & 10.5 HR AFTER IV & IM INJECTIONS, RESPECTIVELY. ... /A FACTOR/ MAY BE THE INFLUENCE OF DOSE-DEPENDENT KINETICS ... .
The percentage of an oral dose that is absorbed (when the stomach is empty) ... for oxytetracycline /is/ 60 to 80% ... After a single oral dose, the peak plasma concn /of oxytetracycline/ is attained in 2 to 4 hr. /It has a half-life/ in the range of 6 to 12 hr and ... frequently admin 2 to 4 times daily ... The admin of 250 mg every 6 hr produces peak plasma concn of 2 to 2.5 ug/mL ... Increasing the dosage above 1 g every 6 hr does not produce significantly higher plasma concn ... Approx 10 to 35% of a dose of oxytetracycline is excreted in active form in urine, in which it is detectable within 30 min and reaches a peak concn about 5 hr after it is admin.
/Oxytetracycline is/ bound to plasma proteins ... approx ... 20-25%.
/Absorption is/ much less complete from lower ... tract ... Biliary concn ... /is/ 5 to 10 times higher than ... plasma. /Tetracyclines/
For more Absorption, Distribution and Excretion (Complete) data for OXYTETRACYCLINE (20 total), please visit the HSDB record page.

Associated Chemicals

Oxytetracycline hydrochloride;2058-46-0
Hydroxytetracycline monohydrochloride; 2058-46-0
Oxytetracycline calcium; 15251-48-6
Calcium oxytetracycline; 7179-50-2

Wikipedia

Oxytetracycline

Drug Warnings

GENERIC INEQUIVALENCE HAS BEEN DEMONSTRATED FOR SOME OXYTETRACYCLINE FORMULATIONS, ALTHOUGH INDIVIDUAL VARIATION PREVENTED SIGNIFICANT DIFFERENCES BEING SHOWN IN ALL BUT MOST EXTREME CASES.
FOOD, MILK, NONSYSTEMIC ANTACIDS & IRON PREPN INTERFERE WITH ORAL ABSORPTION.
... Not active against any true viruses, yeasts, or fungi. /Tetracyclines/
Topical admin is best avoided because of high risk of sensitization, except for use in eye ... Should never be injected intrathecally. /Tetracyclines/
For more Drug Warnings (Complete) data for OXYTETRACYCLINE (38 total), please visit the HSDB record page.

Biological Half Life

BIOLOGIC HALF-LIFE ... MAY BE 3-4 DAYS IN ANURIA.
The serum half-life of oxytetracycline is 6 to 10 hours in adults with normal renal function and is reported to be 47 to 66 hours in patients with severe renal impairment. In patients with normal renal function, approximately 60 to 70 percent of a single oral dose of oxytetracycline is excreted in urine within 72 hours as active drug.
A two-way crossover study was conducted in crossbred male calves (6-8 months old) to determine the bioavailability, pharmacokinetics and dosage regimens for a long-acting formulation of oxytetracycline (OTC-LA). The half-lives of oxytetracycline after intravenous and intramuscular administration were 7.8 hr and 24 hr, respectively. ....
The pharmacokinetic properties of oxytetracycline were studied following a single injection of a long-acting formulation (20 mg/kg body weight) into the semimembranosus muscle of healthy dogs and of dogs that had been experimentally infected with Ehrlichia canis. ... The mean apparent elimination half-life (t(1/2) beta) was significantly increased following infection. ... The absorption half-life (t(1/2) ab) was significantly decreased after infection.
SERUM HALF-LIFE ... IN HORSES IS ... 15.7 HR & 10.5 HR AFTER IV & IM INJECTIONS, RESPECTIVELY. ... /A FACTOR/ MAY BE THE INFLUENCE OF DOSE-DEPENDENT KINETICS ... .

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Antibiotic substance isolated from elaboration products of actinomycete, Streptomyces rimosus, grown on a suitable medium. Production from Streptomyces rimosus: US patent 2,516,080 (1950 to Pfizer). /Production/ from Streptomyces xanthophaeus: German patent 913,687 (1954 to Bayer).

General Manufacturing Information

2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-, (4S,4aR,5S,5aR,6S,12aS)-: ACTIVE
THERAPEUTIC LEVELS PRODUCE RESIDUES IN MILK. DO NOT FEED TO HENS LAYING EGGS FOR HUMAN CONSUMPTION. DO NOT USE HONEY ... FROM BEES WHILE BEING TREATED FOR FOULBROOD. WITHDRAW TREATED WATER FROM POULTRY /PRIOR TO/ SLAUGHTERING. ... DO NOT SLAUGHTER PARENTERALLY TREATED ANIMALS ... UNTIL 20-30 DAYS AFTER INJECTION ... .
SENSITIVITY OF PLANT PATHOGENIC BACTERIA TO OXYTETRACYCLINE, PPM: AGROBACTERIUM TUMEFASCIENS, 0.05; ERWINIA AMYLOVORA, 0.6; PSEUDOMONAS PISI, 0.3; XANTHOMONAS PHASEOLI, 0.8. /FROM TABLE/
OXYTETRACYCLINE ... MIXED WITH STREPTOMYCIN FORMULATIONS TO FORESTALL DEVELOPMENT OF STRAINS OF BACTERIA RESISTANT TO STREPTOMYCIN. IT WAS SHOWN TO HAVE PROMISE IN CONTROLLING BACTERIAL SPOT OF PEACH ... OXYTETRACYCLINE-STREPTOMYCIN ... ALSO ... AS BARE-ROOT DIPS BY NURSERYMEN TO CONTROL CROWN GALL ... OF WOODY PLANTS.
Oxytetracycline is an antibiotic drug produced by a micro-organism. Two related compounds, hydroxytetracycline monohydrochloride and oxytetracycline calcium, are registered as pesticides, for use in preventing the growth of or killing bacteria, fungi and mycoplasma-like organisms. These pesticides are used primarily to control fire blight of pears, pear decline, bacterial spot on peaches and nectarines, lethal yellowing of coconut palm, and lethal decline of pritchardia palm; and as an antifoulant added to marine paints to prevent the growth of barnacles. ... There are no active registrations for products containing oxytetracycline, the third active ingredient covered in the 1988 Registration Standard. For this reason, the RED does not apply to oxytetracycline per se, but only to the two derivatives. EPA has waived all toxicological data requirements for hydroxytetracycline monohydrochloride and oxytetracycline calcium. The toxicity of all three oxytetracyclines is expected to be similar, and data generated on one compound can be used to assess exposure/risks of the other two.

Analytic Laboratory Methods

OPTIMUM PH & BUFFER CONDITIONS FOR POLAROGRAPHIC REDN OF SOME TETRACYCLINE ANTIBIOTICS ARE DISCUSSED.
MICROSCOPIC ANALYSIS OF OXYTETRACYCLINE IN FEEDS.
Analyte: oxytetracycline; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: oxytetracycline; matrix: chemical identification; procedure: reaction with sulfuric acid produces a light red color
For more Analytic Laboratory Methods (Complete) data for OXYTETRACYCLINE (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

FLUORESCENCE ANALYSIS IN SERUM, BONE.
DETERMINATION OF TETRACYCLINES IN URINE BY HPLC.
Analyte: oxytetracycline; matrix: blood (serum); procedure: reversed-phase high-performance liquid chromatography with fluorescence detection
Analyte: oxytetracycline; matrix: blood (bovine serum); procedure: high-performance liquid chromatography with ultraviolet detection at 357 nm; limit of detection: 30 ng/mL
For more Clinical Laboratory Methods (Complete) data for OXYTETRACYCLINE (13 total), please visit the HSDB record page.

Storage Conditions

Oxytetracycline hydrochloride preparations should be stored at a temperature less that 40 °C, preferably between 15-30 °C; freezing of oxytetracycline injection should be avoided. Oxytetracycline hydrochloride capsules should be stored in tight, light-resistant containers. /Oxytetracycline hydrochloride/

Interactions

SIMULTANEOUS ADMIN IRON AS FERROUS SULFATE REDUCED ABSORPTION & CAUSED SIGNIFICANT DECR IN SERUM CONCN OF ... OXYTETRACYCLINE ... IN MAN. ... MILK GIVEN SIMULTANEOUSLY REDUCED ABSORPTION OF ... OXYTETRACYCLINE BY ABOUT 50% ... .
INCR CONCN OF OXYTETRACYCLINE IN NASAL MUCUS DUE TO BROMHEXINE TREATMENT ... ATTRIBUTED TO EVAPORATION OF THE LESS VISCOUS MUCUS, ARISING FROM BROMHEXINE TREATMENT, RATHER THAN INCR MEMBRANE PERMEABILITY.
... OXYTETRACYCLINE MAY CAUSE UNPREDICTABLE FLUCTUATIONS IN BLOOD GLUCOSE LEVELS ... BY INCR HALF-LIFE OF INSULIN. ... ALSO ... WHEN OXYTETRACYCLINE & TOLBUTAMIDE ... USED CONCURRENTLY.
Striking antagonism between penicillin and tetracyclines has been observed clinically in pneumococcal meningitis ... /Tetracyclines/
For more Interactions (Complete) data for OXYTETRACYCLINE (10 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN AIR, BUT EXPOSURE TO STRONG SUNLIGHT CAUSES IT TO DARKEN. /OXYTETRACYCLINE DIHYDRATE/
DETERIORATES IN SOLN WITH PH BELOW 2, & IS RAPIDLY DESTROYED BY ALKALI HYDROXIDES. /OXYTETRACYCLINE DIHYDRATE/

Dates

Last modified: 02-18-2024

Explore Compound Types